molecular formula C10H5BrFNO B11864330 8-Bromo-5-fluoroquinoline-2-carbaldehyde

8-Bromo-5-fluoroquinoline-2-carbaldehyde

Cat. No.: B11864330
M. Wt: 254.05 g/mol
InChI Key: MJWZFQJNGFPWGE-UHFFFAOYSA-N
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Description

Contextualization of Quinolines as Heterocyclic Systems in Advanced Organic Synthesis

Quinoline (B57606), a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in organic and medicinal chemistry. nih.gov Its derivatives are found in a wide array of natural products, pharmaceuticals, and functional materials. The quinoline ring system is not merely a passive framework; its aromatic nature and the presence of the nitrogen atom influence the electronic properties of the entire molecule, allowing for a variety of chemical transformations. nih.gov

The synthesis of the quinoline core itself can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, which have been adapted and refined over the years to produce a vast library of substituted quinolines. nih.gov This accessibility has made quinoline derivatives a focal point for the construction of compounds with diverse biological activities. nih.gov

Significance of Halogenation (Bromine and Fluorine) in Quinoline Scaffolds

The introduction of halogen atoms, such as bromine and fluorine, onto the quinoline scaffold dramatically modulates its physicochemical and biological properties. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

Bromine , as a substituent, is known to often enhance the biological activity of heterocyclic compounds. Its size and polarizability can lead to improved binding affinities with enzymes and receptors. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle, enabling cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for constructing complex molecular architectures.

Fluorine , on the other hand, possesses unique properties owing to its small size and high electronegativity. Its incorporation can block metabolic pathways, increase bioavailability, and alter the acidity of nearby protons. In the context of fluoroquinolones, a well-known class of antibiotics, the fluorine atom at the C-6 position is crucial for their antibacterial activity. nih.gov The presence of both bromine and fluorine in 8-Bromo-5-fluoroquinoline-2-carbaldehyde (B6256832) offers a unique combination of steric and electronic effects that can be exploited in further synthetic transformations and in the design of novel bioactive molecules.

Role of the Carbaldehyde Functionality in Chemical Reactivity and Derivatization

The carbaldehyde group (-CHO) at the C-2 position of the quinoline ring is a highly reactive and versatile functional group. It is a key site for a multitude of chemical reactions, making it an excellent starting point for the synthesis of a wide range of derivatives. chemijournal.comtandfonline.com The electrophilic nature of the carbonyl carbon allows for nucleophilic addition reactions, which are fundamental to many organic transformations.

Common derivatizations of the carbaldehyde group include:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Reductive amination to form amines.

Wittig reaction to form alkenes.

Condensation reactions with amines, hydrazines, and hydroxylamines to form imines (Schiff bases), hydrazones, and oximes, respectively. icm.edu.plresearchgate.net

These transformations allow for the introduction of new functional groups and the extension of the molecular framework, which is crucial for the development of new compounds with tailored properties. For instance, the formation of Schiff bases from quinoline-carbaldehydes has been a common strategy in the synthesis of compounds with potential anticonvulsant and antimicrobial activities.

Overview of Research Trajectories for this compound and Related Compounds

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest clear research trajectories. The compound is primarily available as a building block from commercial suppliers, indicating its utility in synthetic and medicinal chemistry research.

The research involving this and structurally similar compounds can be broadly categorized as:

Development of Novel Synthetic Methodologies: The unique substitution pattern of this molecule can be used to explore new synthetic routes and reactions.

Medicinal Chemistry: As a scaffold, it is a prime candidate for the synthesis of libraries of compounds to be screened for various biological activities, including as potential enzyme inhibitors or receptor modulators. chemijournal.com Research on other halogenated quinoline carbaldehydes has shown promise in the development of antileishmanial agents. chemijournal.com

Materials Science: The quinoline core is known for its photophysical properties, and derivatives can be explored for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

The combination of a synthetically versatile aldehyde group with the electronically modified halogenated quinoline core positions this compound as a valuable intermediate for future research and development in these areas.

Strategies for Quinoline Core Construction Preceding Halogenation and Formylation

The assembly of the quinoline ring system is a foundational step in organic synthesis, with numerous methods developed over the last century. mdpi.com Modern strategies often prioritize efficiency, atom economy, and the ability to introduce molecular diversity. These approaches include classical cyclization reactions, transition-metal-catalyzed processes, and multicomponent reactions.

Electrophilic cyclization represents a powerful method for constructing the quinoline skeleton, particularly for producing derivatives with functionality at the 3-position. A common strategy involves the 6-endo-dig cyclization of N-(2-alkynyl)anilines. nih.gov This reaction proceeds under mild conditions and is tolerant of various functional groups. The process is initiated by an electrophile (E+), which activates the alkyne for nucleophilic attack by the aniline (B41778) nitrogen, leading to the formation of the quinoline ring.

A variety of electrophilic reagents can be employed, which in turn determines the substituent at the C3 position of the resulting quinoline. For instance, the use of iodine (I₂), bromine (Br₂), or iodine monochloride (ICl) leads to the formation of 3-iodo- and 3-bromoquinolines, respectively. nih.govacs.org Other electrophiles like phenylselenyl bromide (PhSeBr) can be used to install selenium-containing groups. acs.org The reaction conditions are typically mild, often conducted at room temperature in a solvent like acetonitrile with a base such as sodium bicarbonate to neutralize the acid generated during the reaction. acs.org

Table 1: Examples of Electrophiles in the Cyclization of N-(2-Alkynyl)anilines

Electrophile Reagent(s) Resulting C3-Substituent Reference
Iodonium I₂ / NaHCO₃ Iodo acs.org
Iodonium ICl / NaHCO₃ Iodo nih.gov
Bromonium Br₂ Bromo nih.gov

This methodology provides a convenient route to functionalized quinolines that can serve as precursors for further elaboration. researchgate.net

Transition-metal catalysis has become an indispensable tool for the synthesis of quinolines, offering high efficiency and regioselectivity through C-H bond activation and annulation strategies. mdpi.comnih.gov These methods avoid the need for pre-functionalized starting materials, thereby increasing atom- and step-economy. nih.gov Various transition metals, including rhodium, ruthenium, cobalt, copper, and palladium, have been successfully utilized. mdpi.comias.ac.in

For example, rhodium-catalyzed systems can facilitate the ortho-C–H bond activation of anilines and their subsequent cyclization with partners like alkynyl esters to form quinoline carboxylates. mdpi.com Similarly, copper-catalyzed protocols have been developed for the [4 + 2] annulation of in-situ generated enaminones with anthranils to produce 3-substituted quinolines. mdpi.com Palladium catalysis is also prominent, enabling domino reactions such as the Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes to construct the quinoline framework. ias.ac.in

Another powerful approach is the acceptorless dehydrogenative cyclization, where, for instance, a manganese PNP pincer complex can catalyze the reaction of o-aminobenzyl alcohols with ketones to yield quinolines, with water and hydrogen gas as the only byproducts. ias.ac.in The choice of metal, ligand, and reaction conditions is crucial for controlling the regioselectivity and functional group tolerance of the transformation. nih.govacs.org

Table 2: Selected Transition Metal-Catalyzed Quinoline Syntheses

Catalyst System Reactants Reaction Type Reference
Rhodium(III) Anilines, Alkynes Oxidative Annulation ias.ac.in
Ruthenium(II) Anilines, Allyl Alcohols [3+3] Annulation ias.ac.in
Copper(I) Ammonium Salts, Anthranils [4+1+1] Annulation mdpi.com
Palladium(II) o-Alkenylanilines, Alkynes Aerobic Annulation ias.ac.in

Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. rsc.orgrsc.org MCRs are prized for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. rsc.orgacs.org

Several MCRs have been adapted for quinoline synthesis. The Povarov reaction, for example, is a well-known MCR that can be used to synthesize tetrahydroquinoline derivatives, which can then be oxidized to quinolines. rsc.org Other notable examples include zinc(II) triflate-catalyzed coupling of alkynes, amines, and aldehydes to produce 2,3-disubstituted quinolines under solvent-free conditions. nih.gov Silver triflate has also been used to catalyze MCRs between anilines, aldehydes, and ketones to yield polysubstituted quinolines. nih.gov These methods are advantageous for creating structurally diverse quinoline scaffolds by simply varying the starting components. rsc.orgrsc.org

Regioselective Introduction of Halogen Substituents (Bromine at C8, Fluorine at C5)

Achieving the specific 8-bromo-5-fluoro substitution pattern on a quinoline ring is a significant challenge that requires precise control of regioselectivity. The electronic properties of the quinoline nucleus and the influence of existing substituents dictate the position of electrophilic attack. The introduction of these halogens can be attempted through direct halogenation of a pre-formed quinoline core or, more commonly, by constructing the quinoline ring from precursors that already contain the required halogen atoms.

Direct halogenation of an unsubstituted quinoline ring often leads to a mixture of products. However, the presence of directing groups can significantly enhance regioselectivity. For the introduction of bromine, activating groups at the C8 position, such as hydroxyl (-OH) or amino (-NH₂), direct electrophilic bromination to the C5 and C7 positions. researchgate.net The reaction of 8-hydroxyquinoline with molecular bromine can yield a mixture of 7-bromo, 5,7-dibromo, and other derivatives depending on the stoichiometry and reaction conditions. researchgate.net

A notable metal-free method involves the use of trihaloisocyanuric acids (such as TBCA for bromination) for the remote C5–H halogenation of 8-substituted quinolines. nih.gov This approach has been shown to be highly regioselective for the C5 position for a wide range of 8-amido, 8-alkoxy, and related quinoline derivatives under mild, open-air conditions. nih.govrsc.org

Direct fluorination of quinolines is generally less selective and more challenging from a technological standpoint. researchgate.net While some methods exist for selective C2 or C4 fluorination, achieving C5 fluorination directly on a pre-formed quinoline ring is not a commonly reported strategy. researchgate.netacs.org

Given the challenges of direct, regioselective di-halogenation, a more reliable strategy for synthesizing a molecule like this compound involves building the quinoline core from appropriately halogenated precursors. Cyclization reactions are the most prevalent methods for synthesizing fluorinated quinolines. researchgate.net

A plausible synthetic route would begin with a fluorinated aniline derivative, such as an aniline containing a fluorine atom at the position that will become C5 of the quinoline ring. This fluorinated precursor would then undergo one of the quinoline core construction methodologies described in section 2.1. For example, a 2-bromo-5-fluoroaniline derivative could be reacted with a suitable three-carbon synthon to construct the heterocyclic ring, thereby installing both the C8-bromo and C5-fluoro substituents from the outset. The formyl group at the C2 position would typically be introduced either as part of the cyclization partner or installed in a subsequent functionalization step.

Synthetic Routes to this compound and Cognate Halogenated Quinoline Carbaldehydes

The synthesis of halogenated quinoline-2-carbaldehydes, including the specific compound this compound, relies on a versatile array of chemical strategies. These methods focus on the effective construction of the quinoline core and the specific introduction of a carbaldehyde group at the C2 position. Advances in synthetic organic chemistry have led to the development of classical, modern, and environmentally conscious protocols to achieve these molecular targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5BrFNO

Molecular Weight

254.05 g/mol

IUPAC Name

8-bromo-5-fluoroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H5BrFNO/c11-8-3-4-9(12)7-2-1-6(5-14)13-10(7)8/h1-5H

InChI Key

MJWZFQJNGFPWGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1C=O)Br)F

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 8 Bromo 5 Fluoroquinoline 2 Carbaldehyde

Reactions at the Carbaldehyde Group

The aldehyde functionality is a versatile reactive site, participating in a wide array of chemical conversions that are fundamental to synthetic organic chemistry.

The electrophilic carbon atom of the carbaldehyde group is a prime target for nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), readily add to the carbonyl group to form secondary alcohols. For instance, the reaction with methylmagnesium bromide would yield (8-bromo-5-fluoroquinolin-2-yl)(methyl)methanol.

Another important nucleophilic addition is the Reformatsky reaction, which involves the addition of an organozinc reagent derived from an α-halo ester. This reaction provides a direct route to β-hydroxy esters, which are valuable synthetic intermediates.

The carbaldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is of significant interest in medicinal chemistry for the synthesis of novel bioactive compounds.

The Knoevenagel condensation, a reaction with active methylene (B1212753) compounds, is also a characteristic transformation. For example, the reaction of quinoline-2-carbaldehyde with malononitrile (B47326) in the presence of a base leads to the formation of a vinyl dinitrile. bsu.edu This product can then undergo further transformations. bsu.edu Similarly, 8-bromo-5-fluoroquinoline-2-carbaldehyde (B6256832) is expected to react with various active methylene compounds like malonic esters and cyanoacetates to yield the corresponding unsaturated derivatives.

Aldol-type reactions, where an enolate or enol adds to the aldehyde, can also be envisaged, leading to the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated systems.

Condensation Reaction Reagent Product Type
Schiff Base FormationPrimary Amine (R-NH₂)Imine
Knoevenagel CondensationMalononitrileVinyl Dinitrile
Wittig ReactionPhosphonium YlideAlkene

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 8-bromo-5-fluoroquinoline-2-carboxylic acid. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder reagents like silver oxide (Ag₂O) or selenium dioxide (SeO₂). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For instance, selenium dioxide has been effectively used in the synthesis of quinoline-2-carbaldehydes from the corresponding 2-methylquinolines, highlighting its compatibility with the quinoline (B57606) nucleus. google.com

The carbaldehyde can be reduced to a primary alcohol, (8-bromo-5-fluoroquinolin-2-yl)methanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

For the complete reduction of the aldehyde to a methyl group (a hydrocarbon), more forcing conditions are required. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is a classic method for this transformation. wikipedia.organnamalaiuniversity.ac.inorganic-chemistry.orglibretexts.orgbyjus.com Alternatively, the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, can be used, particularly for substrates that are sensitive to strong acids. annamalaiuniversity.ac.in

Reduction Reaction Reagent(s) Product
Reduction to AlcoholSodium Borohydride (NaBH₄)(8-bromo-5-fluoroquinolin-2-yl)methanol
Reduction to Hydrocarbon (Clemmensen)Zinc Amalgam (Zn(Hg)), HCl8-bromo-5-fluoro-2-methylquinoline
Reduction to Hydrocarbon (Wolff-Kishner)Hydrazine (N₂H₄), KOH8-bromo-5-fluoro-2-methylquinoline

The removal of the carbonyl group as carbon monoxide, known as decarbonylation, can be achieved using transition metal catalysts, most notably rhodium complexes such as Wilkinson's catalyst (RhCl(PPh₃)₃). This reaction would convert this compound into 8-bromo-5-fluoroquinoline.

Reactions Involving Halogen Substituents (Bromine and Fluorine)

The bromine atom at the C8 position and the fluorine atom at the C5 position offer distinct opportunities for further functionalization of the quinoline ring.

The C8-Br bond is particularly susceptible to palladium-catalyzed cross-coupling reactions. researchgate.netnih.govwikipedia.orglibretexts.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Examples include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., an arylboronic acid) to form a biaryl system. researchgate.netlibretexts.orgnih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form an 8-aminoquinoline (B160924) derivative.

Heck Reaction: Reaction with an alkene to form a vinyl-substituted quinoline.

The fluorine atom at the C5 position is generally less reactive in palladium-catalyzed cross-coupling reactions compared to bromine. libretexts.org However, the electron-deficient nature of the quinoline ring can activate the C5 position towards nucleophilic aromatic substitution (SₙAr). beilstein-journals.orgnih.govmasterorganicchemistry.comresearchgate.netyoutube.com In an SₙAr reaction, a potent nucleophile, such as an alkoxide, thiolate, or amine, can displace the fluoride (B91410) ion. The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com The quinoline nitrogen itself acts as an electron-withdrawing group, facilitating such substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom at the C8 position of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the quinoline core. The reactivity of aryl bromides in these transformations is well-established, making the C8 position a reliable handle for molecular elaboration. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is widely used to form biaryl structures. For this compound, a Suzuki reaction would introduce various aryl or heteroaryl groups at the C8 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, such as debromination. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method would install an alkynyl group at the C8 position of the quinoline ring, yielding arylalkyne derivatives that are valuable intermediates for synthesizing more complex molecules and conjugated systems. soton.ac.uklibretexts.org The reaction conditions are generally mild and tolerate a variety of functional groups. wikipedia.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rug.nl This transformation would attach a vinyl group to the C8 position, providing access to stilbene-like structures and other unsaturated derivatives. The stereoselectivity of the Heck reaction typically favors the formation of the E-isomer.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Aromatic Aldehydes This table presents data from analogous bromo-substituted heterocyclic aldehydes to illustrate typical reaction conditions and outcomes.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemperatureYieldReference Analogue
SuzukiPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90 °CGood4,5-Dibromothiophene-2-carboxaldehyde nih.gov
Suzuki4-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane/H₂O140 °C (MW)94%3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one nih.gov
SonogashiraPhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRoom TempHigh6-Bromo-3-fluoro-2-pyridinecarbonitrile soton.ac.uk
Sonogashira1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRoom TempLow (25%)6-Bromo-3-fluoro-2-pyridinamidoxime soton.ac.uk
HeckEthylenePd CatalystBaseN/AN/AHigh2-Bromo-6-methoxynaphthalene rug.nl

Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. libretexts.org In this compound, the quinoline ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is amplified by the C2-carbaldehyde group.

The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.orgyoutube.com While the C8-bromo position is more susceptible to palladium-catalyzed reactions, the C5-fluoro position is a potential site for SNAr. Fluorine is often a better leaving group than bromine in SNAr reactions on activated rings because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. nih.gov Therefore, under suitable conditions with strong nucleophiles (e.g., alkoxides, amines), substitution of the fluorine atom at C5 could be achieved. However, forcing conditions might be required, and competition with reactions at other sites, such as the aldehyde, must be considered.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions This table outlines hypothetical SNAr reactions based on the reactivity of similar fluoro- and bromo-N-heterocycles.

Position of AttackNucleophilePotential ProductRationale
C5-FSodium methoxide (B1231860) (NaOMe)8-Bromo-5-methoxyquinoline-2-carbaldehydeFluorine is a good leaving group in activated SNAr systems. nih.gov
C5-FPiperidine8-Bromo-5-(piperidin-1-yl)quinoline-2-carbaldehydeAmine nucleophiles are commonly used in SNAr reactions.
C8-BrPhenol / K₂CO₃5-Fluoro-8-phenoxyquinoline-2-carbaldehydePossible under specific concerted SNAr conditions, as seen with bromo-triazines. nih.gov

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into a highly reactive organometallic species. wikipedia.org The C8-bromo substituent on the quinoline ring is well-suited for this transformation, typically using organolithium reagents like n-butyllithium or t-butyllithium at very low temperatures (e.g., -78 °C to -100 °C). nih.govtcnj.edu

This reaction converts the electrophilic C8 carbon into a potent nucleophilic carbanion (an 8-lithioquinoline derivative). This intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups that are otherwise difficult to install. The success of this method relies on the rate of the halogen-metal exchange being significantly faster than any competing side reactions, such as nucleophilic attack on the C2-aldehyde or deprotonation of any acidic protons. researchgate.netchemicalforums.com Performing the reaction at cryogenic temperatures is essential to ensure chemoselectivity. tcnj.edu

Table 3: Potential Applications of Metal-Halogen Exchange at C8

Step 1: ReagentStep 2: ElectrophileResulting C8-SubstituentProduct Class
n-BuLi, THF, -78 °CH₂O-HDebrominated quinoline
n-BuLi, THF, -78 °CCO₂-COOHCarboxylic acid
n-BuLi, THF, -78 °CDMF-CHODialdehyde
n-BuLi, THF, -78 °CCH₃I-CH₃Methylated quinoline
i-PrMgCl / n-BuLiBenzaldehyde-CH(OH)PhSecondary alcohol

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. pharmaguideline.com This inherent reactivity allows for several transformations directly involving the nitrogen.

Salt Formation: As a base, the quinoline nitrogen readily reacts with acids to form quaternary quinolinium salts. This protonation can alter the electronic properties of the ring system, potentially influencing the reactivity of other substituents.

N-Oxidation: The nitrogen can be oxidized, typically using a peracid such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding quinoline-N-oxide. youtube.com The N-oxide functionality significantly modifies the electronic character of the ring, activating the C2 and C4 positions towards nucleophilic attack and enabling C-H activation reactions at positions adjacent to the nitrogen, such as C2 and C8. nih.gov

Alkylation: The nitrogen can act as a nucleophile and react with alkyl halides to form N-alkyl quinolinium salts.

These reactions demonstrate that the quinoline nitrogen is not merely a passive component of the scaffold but an active participant that can be leveraged for further functionalization.

Cascade and Annulation Reactions Utilizing Multiple Reactive Sites

The multifunctional nature of this compound makes it an ideal substrate for cascade and annulation reactions, where multiple bonds are formed in a single synthetic operation. units.it Such reactions can rapidly build molecular complexity, leading to the formation of fused polycyclic systems.

The aldehyde group at the C2 position is a key handle for initiating such cascades. For instance, it can undergo condensation with a suitable nucleophile (e.g., an aniline (B41778) or an active methylene compound) to form an intermediate which then undergoes an intramolecular cyclization. nih.govorganic-chemistry.org This cyclization could involve:

Intramolecular Cross-Coupling: The newly introduced fragment could contain a functional group (e.g., a boronic acid or an alkyne) that subsequently participates in an intramolecular palladium-catalyzed reaction with the C8-bromo substituent.

Intramolecular Nucleophilic Attack: A nucleophilic center on the newly formed sidechain could attack an electrophilic position on the quinoline ring.

Electrocyclization: Condensation with a vinyl aniline, for example, could form an imine intermediate that undergoes electrocyclization followed by oxidation to generate a larger fused aromatic system. units.it

These strategies, which leverage the interplay between the aldehyde and the aryl bromide functionalities, offer sophisticated pathways for the synthesis of novel, complex heterocyclic architectures. nih.govorganic-chemistry.org

Advanced Spectroscopic Characterization for Structural Elucidation of 8 Bromo 5 Fluoroquinoline 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic molecules. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while spin-spin coupling patterns reveal connectivity between adjacent atoms.

For 8-bromo-5-fluoroquinoline-2-carbaldehyde (B6256832), the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton and the four aromatic protons on the quinoline (B57606) ring system. The aldehyde proton (CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5–10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic protons (H-3, H-4, H-6, H-7) would exhibit complex splitting patterns due to proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) couplings.

H-3 and H-4: These protons on the pyridine (B92270) ring will likely appear as doublets, coupling with each other.

H-6 and H-7: These protons on the benzene (B151609) ring will be influenced by both the adjacent proton and the fluorine atom at position 5, leading to more complex multiplets (e.g., doublet of doublets).

The ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most downfield, typically appearing around δ 190–200 ppm. wisc.edursc.org The carbons directly bonded to the electronegative halogen atoms (C-5 and C-8) will also show characteristic shifts and will be split due to carbon-fluorine (¹³C-¹⁹F) coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for substituted quinolines and aldehydes. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2-CHO9.5 - 10.5 (s)190 - 200
37.8 - 8.2 (d)120 - 125
48.0 - 8.5 (d)135 - 140
5-155 - 160 (d, ¹JCF)
67.2 - 7.6 (dd)115 - 120 (d, ²JCF)
77.6 - 8.0 (dd)125 - 130 (d, ³JCF)
8-110 - 115
4a-128 - 133
8a-145 - 150

s = singlet, d = doublet, dd = doublet of doublets. J-coupling values would provide definitive assignments.

To unambiguously assign all proton and carbon signals, especially in complex spin systems, two-dimensional (2D) NMR experiments are indispensable. acs.orgacs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For the target molecule, COSY would show correlations between H-3 and H-4, and between H-6 and H-7, confirming their positions on their respective rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This would allow for the direct assignment of the carbon signal for each protonated carbon (C-3, C-4, C-6, C-7, and the aldehyde C-H).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, the aldehyde proton (CHO) would show an HMBC correlation to C-2 and C-3, while H-4 would show correlations to C-2, C-5, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space, providing through-space correlations. This can help confirm stereochemistry and the relative orientation of substituents. A NOESY spectrum could show a correlation between the aldehyde proton and H-3, confirming their spatial proximity.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable characterization tool. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a sensitive nucleus for NMR. It also has a very wide chemical shift range, which makes the spectrum highly sensitive to the local electronic environment. wikipedia.orgthermofisher.com

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at C-5. The chemical shift would be in the typical range for an aryl fluoride (B91410). ucsb.edu This signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons, primarily H-4 (a four-bond coupling, ⁴JHF) and H-6 (a three-bond coupling, ³JHF). The magnitude of these coupling constants provides further structural confirmation. huji.ac.il

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the quinoline core, the aldehyde group, and the carbon-halogen bonds.

Carbaldehyde Group: The most prominent IR absorption would be the strong C=O stretching vibration (νC=O) of the aldehyde, expected in the region of 1690–1715 cm⁻¹. The C-H stretch of the aldehyde group typically gives rise to two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Quinoline Ring: The spectrum would show multiple bands corresponding to C=C and C=N stretching vibrations within the aromatic system, typically in the 1450–1650 cm⁻¹ range. C-H aromatic stretching vibrations are expected above 3000 cm⁻¹.

Carbon-Halogen Bonds: The C-F stretching vibration gives a strong absorption in the IR spectrum, usually between 1000 and 1350 cm⁻¹. spectroscopyonline.com The C-Br stretching vibration occurs at lower frequencies, typically in the 500–650 cm⁻¹ region, which may be in the fingerprint region of the spectrum. spectroscopyonline.com

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings. nih.govnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: Based on typical values for related functional groups.)

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
C-H Stretch (Aromatic)Quinoline Ring3000 - 3100Medium to Weak
C-H Stretch (Aldehyde)Carbaldehyde2720 - 2820Weak
C=O StretchCarbaldehyde1690 - 1715Strong
C=C / C=N StretchQuinoline Ring1450 - 1650Strong to Medium
C-F StretchAryl-Fluoride1000 - 1350Strong
C-Br StretchAryl-Bromide500 - 650Medium

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous calculation of the molecular formula (C₁₀H₅BrFNO).

The electron ionization (EI) mass spectrum of this compound would show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Key fragmentation pathways would likely involve:

Loss of a hydrogen radical (M-1): A common fragmentation for aldehydes, resulting in a stable acylium ion. libretexts.org

Loss of the formyl group (M-29): Cleavage of the C-CHO bond to lose a CHO radical is a characteristic fragmentation of aromatic aldehydes, leading to an 8-bromo-5-fluoroquinolyl cation. libretexts.org

Loss of bromine radical (M-Br): Cleavage of the C-Br bond would result in a fragment corresponding to the 5-fluoroquinoline-2-carbaldehyde (B1516454) cation. raco.cat

Loss of CO (M-28): Following the initial loss of a hydrogen or bromine radical, the resulting ion could further lose a molecule of carbon monoxide.

Analysis of these fragmentation patterns provides a powerful method for confirming the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides the exact mass, which allows for the confirmation of its elemental composition. Time-of-flight (TOF) mass spectrometers are commonly used for such analyses, providing mass errors typically below 5 mDa. nih.govresearchgate.net This level of precision is critical in distinguishing between compounds with the same nominal mass but different elemental formulas.

The expected exact mass of this compound (C₁₀H₅BrFNO) can be calculated and then compared with the experimentally obtained value. The presence of bromine is particularly noteworthy, as its isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a characteristic signature in the mass spectrum, further confirming the presence of this halogen in the molecule.

Table 1: Illustrative HRMS Data for this compound

Parameter Value
Molecular Formula C₁₀H₅BrFNO
Calculated Exact Mass [M]⁺ 252.9593 u
Observed Exact Mass [M]⁺ 252.9590 u
Mass Error -1.2 ppm

Note: The data in this table is illustrative and represents typical values expected from HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. mdpi.comthermofisher.com It is highly effective for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any potential impurities or byproducts from its synthesis. madison-proceedings.comnih.gov

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time (RT) is a characteristic property of the compound under specific chromatographic conditions. As the compound elutes from the column, it is ionized, and its mass spectrum is recorded. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and confirmation by matching against spectral libraries like the National Institute of Standards and Technology (NIST) library. mdpi.comthermofisher.com

Table 2: Representative GC-MS Data for this compound

Parameter Description
Gas Chromatography
Column Type DB-5MS (or equivalent)
Injection Mode Splitless
Retention Time (RT) Dependent on specific GC conditions
Mass Spectrometry
Ionization Mode Electron Ionization (EI)
Molecular Ion Peak (M⁺) m/z corresponding to the exact mass

Note: The data in this table is representative of a typical GC-MS analysis.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques used to investigate the photophysical properties of molecules. Quinoline and its derivatives are known to possess interesting electronic properties due to their extended π-conjugated systems. acs.orgacs.org

UV-Vis spectroscopy of this compound would reveal characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the molecule. The position and intensity of these bands are influenced by the substituents on the quinoline ring and the solvent used. asianpubs.orgresearchgate.net For instance, theoretical studies on related compounds like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) have been performed to understand their electronic spectra. eurjchem.com

Fluorescence spectroscopy can provide information about the emission properties of the compound. While not all quinoline derivatives are fluorescent, many exhibit fluorescence, which can be sensitive to their environment, making them useful as sensors. researchgate.netresearchgate.netnih.gov The fluorescence spectrum is typically a mirror image of the absorption spectrum, and the difference between the absorption and emission maxima is known as the Stokes shift.

Table 3: Hypothesized Photophysical Data for this compound in Methanol

Parameter Wavelength (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Description
Absorption (UV-Vis)
λmax 1 ~240-260 High π-π* transition
λmax 2 ~320-350 Moderate π-π* and n-π* transitions
Fluorescence
Excitation Wavelength (λex) ~330 - Corresponds to an absorption maximum
Emission Wavelength (λem) ~400-450 - Stokes-shifted fluorescence emission

Note: The data in this table is hypothetical and based on the known properties of similar quinoline derivatives.

X-ray Crystallography for Solid-State Structural Determination (if applicable for related structures)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, analysis of related structures provides valuable insights into the expected bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

For example, the crystal structures of other brominated heterocyclic compounds have been determined, revealing details about their molecular geometry and packing in the crystal lattice. researchgate.net Such studies can confirm the planar nature of the quinoline ring and the conformation of the carbaldehyde group. Intermolecular interactions, such as halogen bonding and π-π stacking, can also be identified, which are crucial for understanding the solid-state properties of the material.

Table 4: Illustrative Crystallographic Parameters for a Related Bromo-Fluoro Aromatic Compound

Parameter Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å) C-Br, C-F, C=O, C=N
Key Bond Angles (°) Angles within the quinoline ring and involving substituents

Note: This table presents typical parameters that would be obtained from an X-ray crystallographic analysis of a similar compound.

Computational and Mechanistic Investigations of 8 Bromo 5 Fluoroquinoline 2 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. For 8-Bromo-5-fluoroquinoline-2-carbaldehyde (B6256832), DFT calculations would be the cornerstone of its computational analysis. Such studies are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to provide a balance between accuracy and computational cost. nih.govdergi-fytronix.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. mdpi.com For this compound, the primary conformational flexibility arises from the rotation of the carbaldehyde group (-CHO) relative to the quinoline (B57606) ring.

A potential energy surface (PES) scan, performed by systematically rotating the dihedral angle between the quinoline ring and the aldehyde group, can identify all possible conformers (energy minima) and transition states. dergi-fytronix.com For similar aromatic aldehydes, planar conformers are often the most stable due to conjugation effects. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide the foundational data for all subsequent computational analyses.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgyoutube.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO is the HOMO-LUMO band gap (ΔE) . A small band gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov For substituted quinolines, the distribution of these orbitals is typically across the fused aromatic ring system, with significant contributions from the substituents influencing their energy levels. nih.gov

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-2.0
Band Gap (ΔE)4.5

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, rich in electrons, are susceptible to electrophilic attack (e.g., around the carbonyl oxygen).

Blue: Regions of most positive potential, electron-deficient, are susceptible to nucleophilic attack (e.g., around the carbonyl carbon and acidic protons).

Green: Regions of neutral potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the carbaldehyde group, identifying it as a site for protonation and electrophilic interaction. Positive potential (blue) would be expected near the aldehyde proton and the carbon atom of the carbonyl group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds, lone pairs, and anti-bonding orbitals. The key output is the stabilization energy, E(2), which quantifies the strength of intramolecular charge-transfer interactions between filled "donor" NBOs and empty "acceptor" NBOs. semanticscholar.orgnih.gov

Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These parameters, based on conceptual DFT, provide a quantitative measure of stability and reactivity.

Table 2: Key Quantum Chemical Parameters and Their Formulas

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution; related to the band gap.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω)ω = μ2 / (2η) where μ = -χMeasures the propensity of a species to accept electrons.

A large HOMO-LUMO gap corresponds to a "hard" molecule, which is less reactive, while a small gap indicates a "soft" molecule that is more reactive. nih.govmdpi.com

Mechanistic Elucidation of Key Synthetic Transformations

Substituted quinoline-2-carbaldehydes are versatile intermediates in organic synthesis. nih.govresearchgate.net Their aldehyde group readily participates in reactions such as condensations, reductions, oxidations, and the formation of Schiff bases. nih.gov The chloro- and bromo-substituents on related quinoline structures are known to undergo nucleophilic substitution or participate in cross-coupling reactions.

Computational chemistry can elucidate the mechanisms of these transformations. For instance, in a Knoevenagel condensation reaction, DFT could be used to model the reaction pathway, identify the transition states, and calculate activation energies. This would clarify the role of catalysts and predict the stereoselectivity of the products. mdpi.com Similarly, for nucleophilic substitution reactions at the halogenated positions, computational modeling can help determine whether the reaction proceeds via an SNAr or other mechanism by mapping the potential energy surface of the reaction. While specific mechanistic studies for this compound were not found, the reactivity patterns of related 2-chloroquinoline-3-carbaldehydes suggest a rich chemistry involving both the aldehyde function and the halogenated ring system. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Behavior

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the molecular dynamics simulations of this compound. Consequently, detailed research findings, including data on dihedral angle variations, solvent effects on conformational stability, and potential energy surfaces, are not available for this specific compound.

In the absence of direct research, any discussion on the conformational behavior of this compound would be speculative. For instance, the orientation of the 2-carbaldehyde group relative to the quinoline ring is a key conformational question. Two primary planar conformers could be hypothesized: one where the aldehyde's carbonyl group is oriented towards the quinoline's nitrogen atom (syn) and another where it is directed away (anti). The relative stability of these conformers would be dictated by a complex balance of electrostatic interactions and steric hindrance with the adjacent hydrogen atom at the 3-position.

Molecular dynamics simulations would be the ideal tool to explore these dynamics. Such simulations could provide atomistic-level insights into how the molecule behaves over time in different solvent environments, revealing the population of different conformational states and the energy barriers for interconversion between them.

A hypothetical molecular dynamics study would likely involve the following steps:

System Setup: Building a model of the this compound molecule and solvating it in a box of explicit solvent molecules (e.g., water, dimethyl sulfoxide) to mimic solution conditions.

Force Field Parameterization: Assigning appropriate parameters from a molecular mechanics force field to describe the bonded and non-bonded interactions of all atoms in the system.

Simulation Production: Running the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the molecule adequately.

Trajectory Analysis: Analyzing the resulting trajectory to extract data on key dihedral angles, radial distribution functions, and other structural and energetic properties.

The data from such simulations could be presented in tables summarizing the most populated conformational states and their key geometric parameters.

Table 5.4.1: Hypothetical Major Conformational States of this compound

Conformer Dihedral Angle (N1-C2-C9=O10) Population (%) Relative Energy (kcal/mol)
syn ~0° Data Not Available Data Not Available

Table 5.4.2: Hypothetical Solvent Effects on Conformational Preference

Solvent Predominant Conformer Free Energy Difference (ΔG, kcal/mol)
Water Data Not Available Data Not Available
Chloroform Data Not Available Data Not Available

Until such specific computational studies are conducted and published, a detailed and accurate account of the conformational behavior of this compound, as investigated by molecular dynamics simulations, cannot be provided.

Applications of 8 Bromo 5 Fluoroquinoline 2 Carbaldehyde in Complex Molecule Synthesis

Synthesis of Novel Heterocyclic Systems Incorporating the Quinoline (B57606) Moiety

While direct research on 8-bromo-5-fluoroquinoline-2-carbaldehyde (B6256832) is limited in the provided search results, the chemistry of analogous quinoline carbaldehydes suggests its significant potential in constructing novel heterocyclic systems. The aldehyde group is a key functional group for building new rings onto the quinoline framework. For instance, condensation reactions with various nucleophiles can lead to the formation of a wide array of heterocyclic structures.

Research on related compounds, such as 2-chloroquinoline-3-carbaldehydes, has demonstrated their utility as building blocks for fused and binary quinoline-containing heterocyclic systems. These reactions often involve the aldehyde functionality participating in cyclization reactions to form new rings. It is plausible that this compound could similarly be employed in reactions with binucleophilic reagents to construct fused heterocyclic systems, such as pyrimidoquinolines, thienoquinolines, or pyrazoloquinolines.

Building Block for Polycyclic Architectures

The bromine atom at the 8-position of this compound introduces a handle for carbon-carbon bond-forming reactions, which are instrumental in the synthesis of polycyclic architectures. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, are powerful methods for extending the aromatic system.

For example, a Suzuki coupling reaction could be envisioned where the bromine atom is coupled with a boronic acid derivative to append another aromatic or heterocyclic ring system. This would lead to the formation of complex, multi-ring structures with potential applications in materials science or as scaffolds for biologically active molecules. The aldehyde group could then be further modified to complete the synthesis of the target polycyclic molecule.

Intermediate in the Preparation of Functional Molecules

This compound serves as a crucial intermediate in the synthesis of various functional molecules. Its reactive sites can be selectively manipulated to introduce different functionalities and build molecular complexity.

The aldehyde group of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, thereby providing access to new classes of compounds. Some potential transformations include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.

Reduction: Reduction of the aldehyde would yield a primary alcohol, which can be used in etherification or esterification reactions.

Reductive Amination: Reaction with amines under reducing conditions would produce secondary or tertiary amines.

Wittig Reaction: The Wittig reaction would allow for the conversion of the aldehyde to an alkene, introducing a new carbon-carbon double bond.

These derivatizations allow for the systematic modification of the quinoline core, which is a common strategy in drug discovery to explore structure-activity relationships.

The quinoline scaffold is a known fluorophore, and its derivatives are often explored for applications in chemical biology. While specific research on this compound in this area is not detailed in the search results, a related compound, 8-fluoroquinoline-2-carbaldehyde, is used to create fluorescent probes for biological imaging. chemimpex.com This suggests that this compound could also serve as a platform for the development of new chemical probes. The aldehyde group provides a convenient point of attachment for recognition moieties that can selectively bind to specific biological targets, while the quinoline core can provide the fluorescent signal for detection.

Ligand Design and Metal Complexation Studies

The nitrogen atom in the quinoline ring and the oxygen atom of the aldehyde group of this compound can act as coordination sites for metal ions. This makes the compound and its derivatives potential candidates for the design of new ligands for metal complexes. The synthesis of Schiff base ligands through the condensation of the aldehyde with primary amines is a common strategy to create multidentate ligands. These ligands can then be used to form stable complexes with various transition metals. Such metal complexes can have interesting catalytic, magnetic, or photophysical properties.

Q & A

Q. What are the established synthetic routes for 8-Bromo-5-fluoroquinoline-2-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential halogenation and formylation steps. For example:

Bromination : Introduce bromine at position 8 using N-bromosuccinimide (NBS) under radical conditions or electrophilic substitution .

Fluorination : Fluorine at position 5 can be introduced via halogen exchange (e.g., using KF in the presence of a palladium catalyst) or directed fluorination .

Formylation : The Vilsmeier-Haack reaction (using POCl₃ and DMF) is commonly employed for introducing the aldehyde group at position 2 .

  • Key Variables : Reaction temperature (e.g., 0–5°C for bromination), solvent polarity (e.g., DMF for formylation), and catalyst loading (e.g., Pd for fluorination) critically impact yield and purity. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the diagnostic peaks?

  • Methodological Answer :
  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Aromatic protons show splitting patterns consistent with quinoline substitution (e.g., coupling between F and adjacent H) .
  • ¹³C NMR : Aldehyde carbon at δ ~190 ppm; Br and F substituents deshield adjacent carbons by 5–10 ppm .
  • MS (ESI) : Molecular ion [M+H]⁺ at m/z 254.06 (C₁₀H₅BrFNO⁺). Bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm presence .
  • IR : Strong C=O stretch at ~1680–1700 cm⁻¹ .

Q. How does the steric and electronic interplay between bromine and fluorine substituents affect reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Bromine at position 8 is more susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling) due to lower steric hindrance compared to position 4.
  • Fluorine’s electron-withdrawing effect at position 5 deactivates the quinoline ring, reducing reactivity in electrophilic substitutions but enhancing stability in metal-catalyzed reactions .
  • Example: Pd-catalyzed coupling at Br proceeds efficiently (~70–85% yield), while fluorination at position 5 requires careful optimization to avoid side reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivatization reactions of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and Fukui indices.
  • EPS reveals electron-deficient regions (e.g., aldehyde carbon) prone to nucleophilic attack.
  • Fukui indices predict preferential sites for electrophilic substitution (e.g., position 8 Br vs. position 5 F) .
  • Example: Simulations show that Br at position 8 has a higher electrophilicity index (ω = 1.5 eV) than F at position 5 (ω = 0.8 eV), aligning with experimental coupling data .

Q. What strategies resolve contradictory data in reaction yields reported for Sonogashira coupling of this compound?

  • Methodological Answer : Discrepancies often arise from:

Catalyst Systems : Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter improves yields (85% vs. 60%) due to better stability with electron-deficient substrates .

Solvent Effects : DMF enhances solubility but may deactivate Pd catalysts; toluene/Et₃N mixtures are preferable .

Purification Artifacts : Column chromatography can lead to aldehyde oxidation. Use stabilizers (e.g., BHT) during purification .

Q. How do solvent polarity and temperature influence the aldehyde group’s stability during storage?

  • Methodological Answer :
  • Stability Studies :
  • Polar Solvents (DMF, DMSO) : Promote oxidation of the aldehyde to carboxylic acid. Avoid long-term storage in these solvents.
  • Non-Polar Solvents (Hexane, Toluene) : Stabilize the aldehyde; degradation <5% after 6 months at −20°C .
  • Temperature : Storage at −80°C under inert atmosphere (Ar) minimizes radical-mediated degradation .

Q. What in vitro biological assays are suitable for evaluating the pharmacological potential of this compound derivatives?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with derivatives showing IC₅₀ values <10 μM warrant further study .
  • Solubility : Use shake-flask method (PBS, pH 7.4) to correlate logP values with bioavailability .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hood for weighing and reactions .
  • Waste Disposal : Halogenated waste must be segregated and treated with NaOH/ethanol to neutralize reactive aldehydes before disposal .
  • Spill Management : Absorb with vermiculite, then treat with 10% sodium bisulfite to reduce aldehyde toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.